![molecular formula C11H13FN2 B14779216 1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B14779216.png)
1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2,6-diazaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and a diazaspiroheptane core
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane involves several steps. One common method includes the reaction of 4-fluoroaniline with a suitable spirocyclic precursor under specific conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and an alkylating agent. The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization to form the spirocyclic structure .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2,6-diazaspiro[3
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology: It has been studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane can be compared with other spirocyclic compounds, such as:
1-Azaspiro[3.3]heptane: Similar in structure but lacks the fluorophenyl group, leading to different chemical and biological properties.
2-Oxa-1-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring, resulting in distinct reactivity and applications.
Spiro[3.3]heptane derivatives:
The uniqueness of this compound lies in its specific combination of a fluorophenyl group and a diazaspiroheptane core, which imparts distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C11H13FN2 |
|---|---|
Poids moléculaire |
192.23 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C11H13FN2/c12-9-3-1-8(2-4-9)10-11(7-14-10)5-13-6-11/h1-4,10,13-14H,5-7H2 |
Clé InChI |
FUWPUWZMRPYSNP-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN1)CNC2C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)

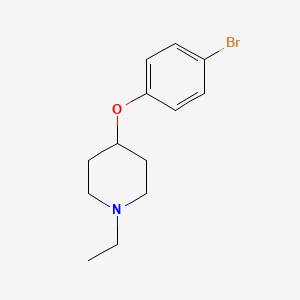
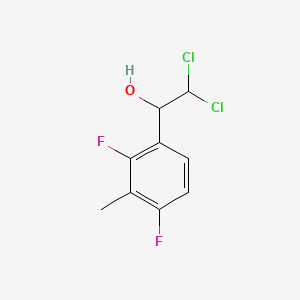
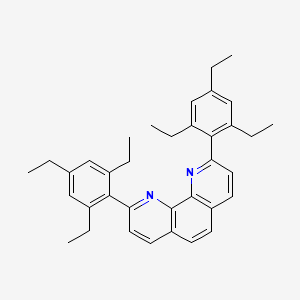
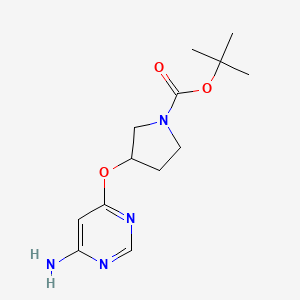
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)
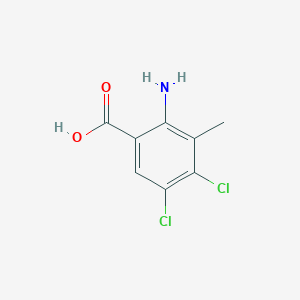
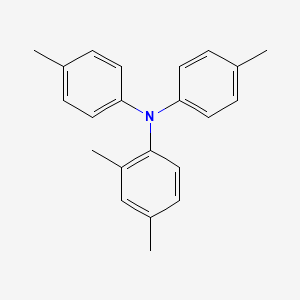
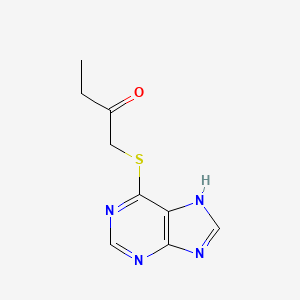
![tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14779188.png)
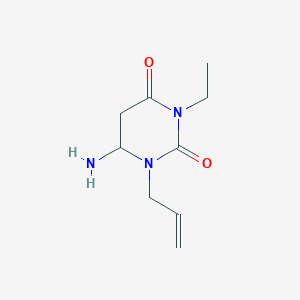
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14779196.png)
![Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate](/img/structure/B14779198.png)
